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  • Product: 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid
  • CAS: 81963-07-7

Core Science & Biosynthesis

Foundational

The Enigmatic Mechanism of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

For Immediate Release A Deep Dive into the Pharmacological Core of a Promising Class of Molecules Researchers and drug development professionals are constantly seeking novel scaffolds with therapeutic potential. The quin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Pharmacological Core of a Promising Class of Molecules

Researchers and drug development professionals are constantly seeking novel scaffolds with therapeutic potential. The quinoline core, a heterocyclic aromatic compound, has long been a source of inspiration, yielding a plethora of bioactive molecules. Within this diverse family, the 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid derivatives are emerging as a subclass of significant interest. This technical guide synthesizes the current understanding of their mechanism of action, offering a roadmap for future research and development. While direct studies on this specific methyl-substituted series remain nascent, a comprehensive analysis of closely related analogues provides a strong foundation for postulating their primary modes of action, pointing towards a dual role in combating both bacterial infections and cancer.

The Architectural Blueprint: Understanding the 2-Oxo-Quinoline-3-Carboxylic Acid Scaffold

The 2-oxo-1,2-dihydro-quinoline-3-carboxylic acid backbone is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The presence of the carboxylic acid at the 3-position is a critical determinant of the biological activity for many quinoline-based compounds, particularly in the realm of antibacterial agents[1]. The "2-oxo" functional group and the dihydro-quinoline ring system further refine the molecule's three-dimensional structure and electronic properties, influencing its interaction with biological targets. The substitution at the 8-position, in this case with a methyl group, is known to significantly modulate the activity of quinoline derivatives, with even subtle changes leading to profound differences in potency and selectivity[1].

A Tale of Two Targets: Postulated Mechanisms of Action

Based on robust evidence from structurally similar compounds, two primary mechanisms of action are proposed for 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid derivatives: inhibition of bacterial DNA gyrase and modulation of protein kinase CK2 activity.

The Antibacterial Gambit: Targeting DNA Gyrase

A compelling body of evidence points towards the inhibition of bacterial DNA gyrase as a key mechanism for the antibacterial effects of quinolone derivatives. Specifically, studies on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent inhibitory activity against this essential bacterial enzyme[2][3]. DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, recombination, and repair. Its inhibition leads to a rapid cessation of these processes and, ultimately, bacterial cell death.

The proposed mechanism involves the binding of the quinoline derivative to the GyrB subunit of DNA gyrase, which houses the ATPase activity necessary for the enzyme's function[2]. This interaction is thought to stabilize the DNA-gyrase complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.

Hypothetical Signaling Pathway: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Compound 8-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid derivative GyrB DNA Gyrase (GyrB Subunit) Compound->GyrB Inhibition DNA_Replication DNA Replication & Repair GyrB->DNA_Replication Enables Cell_Death Bacterial Cell Death GyrB->Cell_Death Inhibition leads to

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

The Anticancer Offensive: Targeting Protein Kinase CK2

The anticancer potential of quinoline derivatives is well-documented, with various mechanisms being implicated[4][5][6][7][8]. For the 2-oxo-1,2-dihydro-quinoline-3-carboxylic acid scaffold, a particularly intriguing target is Protein Kinase CK2[9][10]. CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a critical role in promoting cell growth, proliferation, and survival, while also suppressing apoptosis. Its inhibition is therefore a promising strategy for cancer therapy.

Studies on derivatives of 3-quinoline carboxylic acid have identified compounds that inhibit CK2 with micromolar efficacy[9][10]. The proposed mechanism involves the binding of the quinoline derivative to the ATP-binding pocket of the CK2 catalytic subunit, thereby preventing the phosphorylation of its downstream substrates. This disruption of the CK2 signaling cascade can lead to cell cycle arrest and the induction of apoptosis in cancer cells.

Hypothetical Signaling Pathway: Protein Kinase CK2 Inhibition

CK2_Inhibition Compound 8-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid derivative CK2 Protein Kinase CK2 Compound->CK2 Inhibition Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits

Caption: Proposed mechanism of anticancer action via Protein Kinase CK2 inhibition.

Experimental Validation: A Methodological Guide

To rigorously test the hypothesized mechanisms of action for 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid derivatives, a series of well-defined experimental protocols are essential.

Validating Antibacterial Activity and DNA Gyrase Inhibition

Experimental Workflow: Antibacterial Mechanism Validation

Antibacterial_Workflow Start Synthesized 8-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid derivatives MIC Minimum Inhibitory Concentration (MIC) Assay (e.g., Broth Microdilution) Start->MIC Gyrase_Assay DNA Gyrase Supercoiling Assay (In vitro) MIC->Gyrase_Assay Docking Molecular Docking Studies (In silico) Gyrase_Assay->Docking SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR Conclusion Confirmation of Antibacterial MOA SAR->Conclusion

Caption: A stepwise workflow to validate the antibacterial mechanism of action.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterium.

  • Method: A serial dilution of the 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid derivative is prepared in a 96-well microtiter plate containing bacterial growth medium.

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: DNA Gyrase Supercoiling Assay

  • Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of DNA gyrase.

  • Method: Purified DNA gyrase is incubated with relaxed plasmid DNA in the presence of ATP and varying concentrations of the test compound.

  • The reaction products are then separated by agarose gel electrophoresis.

  • In the absence of an inhibitor, DNA gyrase will introduce negative supercoils into the plasmid DNA, causing it to migrate faster through the gel.

  • The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined.

Validating Anticancer Activity and Protein Kinase CK2 Inhibition

Experimental Workflow: Anticancer Mechanism Validation

Anticancer_Workflow Start Synthesized 8-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid derivatives Cytotoxicity Cell Viability Assay (e.g., MTT) on Cancer Cell Lines Start->Cytotoxicity CK2_Assay Protein Kinase CK2 Activity Assay (In vitro) Cytotoxicity->CK2_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) (Flow Cytometry) CK2_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis for CK2 Substrates Apoptosis_Assay->Western_Blot Conclusion Confirmation of Anticancer MOA Western_Blot->Conclusion

Caption: A stepwise workflow to validate the anticancer mechanism of action.

Protocol 3: MTT Cell Viability Assay

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Method: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and treated with various concentrations of the 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid derivative for a specified period (e.g., 48-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.

Protocol 4: In Vitro Protein Kinase CK2 Assay

  • Objective: To determine the direct inhibitory effect of the compound on the activity of protein kinase CK2.

  • Method: Recombinant human protein kinase CK2 is incubated with a specific peptide substrate and ATP (often radiolabeled) in the presence of varying concentrations of the test compound.

  • The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified (e.g., by measuring incorporated radioactivity).

  • The IC50 value is determined as the concentration of the compound that inhibits 50% of the kinase activity.

Quantitative Data Summary

While specific data for 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid derivatives are limited, the following table summarizes the activity of closely related compounds to provide a benchmark for future studies.

Compound ClassBiological ActivityTargetIC50 / MICReference
8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivativesAntibacterialDNA GyrasePotent (nanomolar to micromolar range)[2][3]
3-Quinoline carboxylic acid derivativesAnticancerProtein Kinase CK20.65 to 18.2 µM[9][10]
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid derivativesAnticancerVarious Cancer Cell LinesMicromolar range[4]

Conclusion and Future Directions

The 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature strongly suggests that these derivatives are likely to exhibit both antibacterial and anticancer activities, potentially through the inhibition of DNA gyrase and protein kinase CK2, respectively.

Future research should focus on the synthesis and biological evaluation of a focused library of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid derivatives to confirm these hypothesized mechanisms of action and to establish a clear structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this exciting class of molecules, paving the way for their potential clinical development.

References

  • Al-Ostath, A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2989. [Link]

  • Fujiwara, T., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. ACS Omega, 5(16), 9349-9359. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Cecchetti, V., et al. (1993). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][11]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 36(22), 3449-3454. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5765. [Link]

  • Gali-Muhtasib, H., et al. (2016). Design, synthesis, and biological evaluation of 4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as a new class of tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 124, 766-781. [Link]

  • Khan, I., et al. (2018). Synthesis, characterization and assessment of antioxidant and antibacterial potential of dihydroquinoline-3-carboxylic acid and its metal complexes. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2095-2101. [Link]

  • Ukrainets, I. V., et al. (2011). (RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2622. [Link]

  • Lahyaoui, M., et al. (2022). A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Mittal, R. K., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Kamal, A., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(7), 3464-3483. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]

  • Lahyaoui, M., et al. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of Biomolecular Structure and Dynamics, 40(22), 11953-11966. [Link]

  • van der Westhuyzen, C. W., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(11), e2000543. [Link]

  • Limban, C., et al. (2018). Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus. IntechOpen. [Link]

  • Singh, S., et al. (2025). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2017). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica, 9(12), 86-97. [Link]

  • Fujiwara, T., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(16), 9349-9359. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, a novel quinoline derivative. Recognizing the limited exi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, a novel quinoline derivative. Recognizing the limited existing data on this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach to elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. The guide emphasizes the causality behind experimental choices, presenting self-validating protocols for key in vitro assays and providing a roadmap for subsequent in vivo studies. By integrating established methodologies with expert insights, this whitepaper aims to empower research teams to generate robust and reliable PK data, crucial for advancing novel chemical entities through the drug discovery and development pipeline.

Introduction: The Rationale for Pharmacokinetic Characterization

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects[1][2][3][4]. The specific analogue, 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, represents a novel chemical entity with therapeutic potential. While its synthesis and initial biological evaluation are critical first steps, a thorough understanding of its pharmacokinetic profile is paramount to its successful development as a therapeutic agent[1][5][6].

A compound's journey through the body—its absorption, distribution to various tissues, metabolism into other compounds, and eventual excretion (ADME)—determines its efficacy and safety profile.[7] A promising compound in vitro can fail in vivo due to poor bioavailability, rapid metabolism leading to sub-therapeutic exposure, or accumulation in tissues causing toxicity.[8] Therefore, early and comprehensive pharmacokinetic profiling is not merely a regulatory requirement but a cornerstone of rational drug design and development.

This guide will detail a strategic sequence of in vitro and in vivo studies designed to build a comprehensive pharmacokinetic profile for 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid. We will begin with fundamental in vitro assays that provide early insights into the compound's metabolic stability, membrane permeability, and plasma protein binding. These initial screens are cost-effective and have a high throughput, allowing for early identification of potential liabilities. The guide will then bridge these foundational data to the design of more complex in vivo studies in relevant animal models.

Foundational In Vitro ADME Profiling: A Multi-Parametric Approach

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to predict the in vivo behavior of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid. This tiered approach allows for early decision-making and resource allocation.

Metabolic Stability Assessment

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[8][9] These assays measure the rate at which the compound is broken down by drug-metabolizing enzymes, primarily located in the liver.

We will employ two complementary systems to assess metabolic stability: liver microsomes and hepatocytes.

  • Liver Microsomes: These preparations are rich in Phase I cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism for many small molecules.[10] Microsomal stability assays are a cost-effective, high-throughput method to get an initial read on a compound's susceptibility to CYP-mediated metabolism.[10]

  • Hepatocytes: Intact liver cells contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters, offering a more complete picture of hepatic clearance.[11] Using cryopreserved hepatocytes from multiple species (e.g., human, rat, mouse, dog) can provide valuable data for interspecies scaling and prediction of human pharmacokinetics.[11]

Caption: Workflow for In Vitro Metabolic Stability Assays.

  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid in DMSO.

    • Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

  • Initiate Reaction:

    • Pre-warm the microsomal suspension and test compound working solution (e.g., 1 µM final concentration) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12][13][14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to interact with its target.[7][16] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[17]

Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding due to its accuracy and reliability.[18] This method allows the test compound to reach equilibrium between a plasma-containing compartment and a protein-free buffer compartment, separated by a semi-permeable membrane.[16][18]

Caption: Workflow for Plasma Protein Binding Assay.

  • Preparation:

    • Prepare a solution of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid in plasma from the desired species (e.g., human, rat) at a relevant concentration (e.g., 1-5 µM).[16]

    • Hydrate the dialysis membrane of the RED (Rapid Equilibrium Dialysis) device inserts according to the manufacturer's instructions.

  • Assay Setup:

    • Add the plasma-compound mixture to the plasma chamber of the RED device.[17]

    • Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the buffer chamber.[17]

  • Equilibration:

    • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[16]

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Precipitate proteins using acetonitrile containing an internal standard.

    • Analyze the concentration of the compound in both sets of samples by LC-MS/MS.[17]

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[7]

Permeability Assessment

The ability of a drug to cross the intestinal epithelium is a key factor in its oral absorption.[19] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[19][20]

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, mimicking the intestinal barrier.[19][20][21] This assay measures the rate of compound transport across the cell monolayer in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.[19][21]

Caption: Workflow for Caco-2 Permeability Assay.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[20]

    • Change the culture medium every 2-3 days.[20]

  • Monolayer Integrity Check:

    • Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure the integrity of the tight junctions.[19][22] Only use monolayers with TEER values above a pre-determined threshold.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • For A-B transport: Add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[21][22]

    • For B-A transport: Add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.[21][22]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from the receiver chambers.

    • Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Studies: Bridging In Vitro Data to Whole-Organism Systems

Following the foundational in vitro characterization, in vivo studies in animal models are essential to understand the integrated ADME properties of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid. The choice of animal model (typically rodents, such as mice or rats, for initial studies) should be justified based on metabolic similarity to humans, if known.

Study Design and Rationale

A typical initial in vivo PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Intravenous (IV) Administration: This route ensures 100% bioavailability and provides key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

  • Oral (PO) Administration: This allows for the determination of oral bioavailability (F%), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

Serial blood samples are collected at predetermined time points after dosing, and the plasma is separated for bioanalysis.

Bioanalysis: The Cornerstone of Accurate PK Data

The accurate quantification of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid in biological matrices (plasma, urine, feces, and tissues) is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness.[12][13][14][15][23]

A validated LC-MS/MS method should be developed, adhering to regulatory guidelines. This includes establishing linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix.[24]

Key Pharmacokinetic Parameters and Their Interpretation

The data generated from the in vivo studies will be used to calculate a range of pharmacokinetic parameters.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Elimination Half-LifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of drug elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (Oral)The fraction of the orally administered dose that reaches systemic circulation.

These parameters, when considered together, provide a comprehensive picture of the compound's behavior in a living system and are crucial for dose selection and prediction of human pharmacokinetics.[2][25]

Data Synthesis and Forward Strategy

The successful completion of the described in vitro and in vivo studies will yield a robust preliminary pharmacokinetic profile for 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid. This data package will enable an informed decision on the compound's progression. For instance, high metabolic instability may prompt medicinal chemistry efforts to block metabolic soft spots, while low permeability might necessitate formulation strategies to enhance absorption.

This guide provides a foundational framework. Further studies, such as metabolite identification, reaction phenotyping to identify specific CYP enzymes involved in metabolism, and assessment of drug-drug interaction potential, will be necessary as the compound advances in the development pipeline.

References

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  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved March 24, 2026, from [Link]

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  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved March 24, 2026, from [Link]

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  • PubMed. (2023, January 5). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Retrieved March 24, 2026, from [Link]

  • PubMed. (n.d.). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. Retrieved March 24, 2026, from [Link]

  • ProQuest. (n.d.). Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents. Retrieved March 24, 2026, from [Link]

  • MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Retrieved March 24, 2026, from [Link]

  • MDPI. (2021, May 20). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved March 24, 2026, from [Link]

  • PubMed. (n.d.). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Retrieved March 24, 2026, from [Link]

  • Oxford Academic. (n.d.). Comparative Antibacterial Activity of New Quinolone-Carboxylic Acid Derivatives | Clinical Infectious Diseases. Retrieved March 24, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2008, April 30). Quantitative Structure Pharmacokinetic Relationship Studies for Drug Clearance of Quinolone Drugs. Retrieved March 24, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. Retrieved March 24, 2026, from [Link]

  • MDPI. (2020, April 17). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved March 24, 2026, from [Link]

  • Auctores. (2024, September 30). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... Retrieved March 24, 2026, from [Link]

Sources

Foundational

In vitro toxicity and safety profile of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid

Predictive In Vitro Toxicity and Safety Profiling of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid Structural Context and Toxicological Liabilities 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (CAS 819...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive In Vitro Toxicity and Safety Profiling of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid

Structural Context and Toxicological Liabilities

8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (CAS 81963-07-7) is a highly versatile heterocyclic scaffold that serves as a fundamental building block for fluoroquinolone antibiotics, topoisomerase inhibitors, and emerging antiproliferative agents (1)[1]. The pharmacological efficacy of this class is driven by the C3-carboxylic acid and C2-carbonyl groups, which facilitate critical water-metal ion bridge formations with target enzymes (2)[2].

However, as a Senior Application Scientist evaluating this scaffold for drug development, it is imperative to recognize that the very features driving its target affinity also introduce severe off-target liabilities. The conjugated π -electron system of the quinoline core is highly susceptible to UV absorption, leading to phototoxicity, while the lipophilic C8-methyl group increases the propensity for promiscuous binding to cardiac ion channels (3)[3]. To de-risk this compound early in the pipeline, we must deploy a self-validating in vitro safety profiling workflow.

Workflow Start 8-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid Tier1 Tier 1: Cardiotoxicity hERG Patch-Clamp Start->Tier1 Tier2 Tier 2: Phototoxicity 3T3 NRU Assay Tier1->Tier2 Tier3 Tier 3: Genotoxicity In Vitro Micronucleus (MN) Tier2->Tier3 Tier4 Tier 4: Hepatotoxicity HepG2 ATP Depletion Tier3->Tier4 Decision Safety Profile Go/No-Go Decision Tier4->Decision

Figure 1: Tiered in vitro safety profiling workflow for quinoline-3-carboxylic acid derivatives.

Cardiotoxicity: Overcoming hERG Liability

The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous. The lipophilicity introduced by the C8-methyl group on the quinoline core significantly increases the risk of hERG blockade, which delays cardiac repolarization and can induce fatal Torsades de Pointes arrhythmias (4)[4]. Because biochemical binding assays (e.g., radioligand displacement) only confirm affinity and not functional channel blockade, an automated patch-clamp assay is strictly required to establish causality.

Step-by-Step Functional Patch-Clamp Protocol:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Harvest and suspend cells in extracellular recording solution.

  • Compound Formulation: Dissolve 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid in DMSO. Dilute in extracellular buffer to ensure final DMSO concentration is <0.1% to prevent solvent-induced membrane disruption.

  • Electrophysiology: Establish a whole-cell configuration using an automated patch-clamp platform. Apply a voltage step protocol: a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing test pulse to -50 mV (to measure the peak outward tail current).

  • Data Acquisition: Perfuse the compound at escalating concentrations (0.1 µM to 30 µM). Measure the fractional block of the tail current relative to the baseline.

  • Validation: Utilize E-4031 (a known hERG inhibitor) as a positive control to validate assay sensitivity. Calculate the IC₅₀. An IC₅₀ > 10 µM is the standard threshold for progressing this scaffold.

Phototoxicity: The 3T3 Neutral Red Uptake (NRU) Assay

Quinolone cores are highly susceptible to photochemical degradation. Upon exposure to UVA radiation, the conjugated system generates reactive oxygen species (ROS) and toxic photoproducts that destroy lysosomal integrity (1)[5]. The 3T3 NRU assay is the gold standard for quantifying this risk.

Step-by-Step NRU Protocol:

  • Seeding: Seed Balb/c 3T3 fibroblasts into two identical 96-well plates and incubate for 24 hours to allow monolayer formation.

  • Dosing: Treat cells with serial dilutions of the compound (ranging from 0.1 µM to the aqueous solubility limit).

  • Irradiation: Expose one plate to 5 J/cm² of UVA radiation (simulated sunlight) for 50 minutes. Keep the second plate in the dark as a parallel control.

  • Readout: Wash the cells and incubate with Neutral Red dye. Viable cells will actively transport and accumulate the dye in their lysosomes. Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm.

  • Causality & Calculation: Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC50(-UVA) / IC50(+UVA). A PIF > 5 indicates a high probability of in vivo phototoxicity.

Genotoxicity: DNA Minor Groove Binding and Cleavage

Quinoline-3-carboxylic acids frequently act as DNA minor groove binders or topoisomerase poisons (6)[6]. By stabilizing the topoisomerase-DNA cleavage complex, they prevent DNA religation, leading to double-strand breaks (DSBs) and subsequent p53-mediated apoptosis. To detect clastogenic (structural) and aneugenic (numerical) chromosomal damage, the In Vitro Micronucleus (MN) assay is utilized.

Mechanism Drug Quinoline-3-carboxylic acid scaffold Topo Topoisomerase Cleavage Complex Drug->Topo Intercalation DSB DNA Double-Strand Breaks (DSB) Topo->DSB Stabilization ATM ATM/ATR Kinase Activation DSB->ATM DNA Damage Response Apop p53-Mediated Apoptosis ATM->Apop Cell Cycle Arrest

Figure 2: Mechanistic pathway of quinoline-induced genotoxic stress and apoptosis.

Step-by-Step MN Protocol:

  • Treatment: Expose TK6 human lymphoblastoid cells to the compound for 4 hours (with and without S9 rat liver fraction for metabolic activation) and for 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B to halt cytokinesis, trapping divided nuclei within a single cell membrane (binucleated cells).

  • Harvesting: Lyse the cell membranes mildly, fix the nuclei, and stain with DAPI.

  • Scoring: Use high-content automated imaging to score the percentage of binucleated cells containing micronuclei (fragments of chromosomes left behind during anaphase). A statistically significant, dose-dependent increase in micronuclei flags the compound as genotoxic.

Quantitative Data Interpretation & Benchmark Thresholds

To ensure a self-validating system, empirical data generated from the workflows above must be compared against strict industry benchmarks for the quinoline-3-carboxylic acid class.

Toxicity LiabilityPrimary AssayKey ParameterGo/No-Go ThresholdMechanistic Implication
Cardiotoxicity Automated Patch-ClamphERG IC₅₀> 10 µM IC₅₀ < 10 µM indicates high risk of QT prolongation and fatal arrhythmias.
Phototoxicity 3T3 NRU AssayPIF (Photo-Irritation Factor)< 2.0 PIF > 5 indicates severe UV-induced ROS generation and lysosomal degradation.
Genotoxicity In Vitro Micronucleus% Micronucleated CellsNegative Positive result indicates topoisomerase poisoning and clastogenic DNA damage.
Hepatotoxicity HepG2 ATP DepletionCell Viability IC₅₀> 50 µM Low IC₅₀ indicates mitochondrial toxicity or non-specific cellular necrosis.

By rigorously applying this framework, researchers can accurately map the safety profile of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, ensuring that only structurally optimized, de-risked analogs progress into in vivo pharmacokinetic and pharmacodynamic models.

References

  • Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. sgul.ac.uk.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. benthamdirect.com.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. drughunter.com.
  • Safety Profile of the Fluoroquinolones. ovid.com.
  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent". eurekaselect.com.

Sources

Exploratory

Characterizing the Binding Affinity of Novel Quinolone Derivatives: A Case Study on 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, specific binding affinity data and confirmed target receptors for 8-Methyl-2-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific binding affinity data and confirmed target receptors for 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid are not publicly available. This guide, therefore, provides a comprehensive framework and best-practice methodologies for researchers to undertake the characterization of this and similar novel chemical entities. The quinolone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, from anticancer to antimicrobial.[1][2][3] This inherent biological promiscuity necessitates a systematic and rigorous approach to target identification and affinity determination.

Section 1: Initial Assessment and Target Class Prediction

Given the core structure of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, a preliminary analysis suggests several potential target classes based on the activities of structurally related compounds. The quinoline and quinolone motifs are present in numerous FDA-approved drugs.[4] Derivatives have been reported to exhibit inhibitory activity against a diverse range of targets including:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are crucial in oncology.[5]

  • DNA Gyrase: A key enzyme in bacteria, making this scaffold a foundation for antibiotics.[6]

  • Serotonin Receptors (e.g., 5-HT3): Indicating potential applications in neuroscience.[7]

  • Protein Kinase CK2: A constitutively active serine/threonine kinase implicated in cancer.[8]

  • Ectonucleotidases: Enzymes involved in purinergic signaling, with implications for inflammation and cancer.[9]

Therefore, an initial screening campaign should ideally be broad, encompassing assays for these and other relevant target classes.

Section 2: A Step-by-Step Workflow for Target Identification and Binding Affinity Determination

The following details a robust, multi-stage workflow for the comprehensive characterization of a novel compound like 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid.

Stage 1: Broad-Based Phenotypic and Target-Based Screening

The primary objective is to narrow down the potential biological activities.

Experimental Protocol: High-Throughput Screening (HTS)

  • Compound Preparation: Synthesize and purify 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid to >95% purity, as confirmed by LC-MS and NMR.[6] Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Utilize a panel of commercially available or in-house developed assays. This panel should include:

    • Cell-based viability assays: Using a diverse set of cancer cell lines (e.g., MCF-7, Panc-1) and non-cancerous cell lines (e.g., HEK293) to assess antiproliferative activity and selectivity.[1][10][11]

    • Enzymatic assays: For key targets identified from literature on similar scaffolds (e.g., protein kinases, DNA gyrase).

    • Receptor binding assays: For common CNS targets like serotonin and dopamine receptors.[7]

  • Execution: Dispense the compound at multiple concentrations into the assay plates.

  • Data Analysis: Calculate IC50 or EC50 values for any observed activity.

Causality Behind Experimental Choices:

  • A broad initial screen is crucial due to the diverse biological activities of the quinolone scaffold.

  • Including non-cancerous cell lines is essential to establish a preliminary therapeutic index.[10][11]

Visualization of the Initial Screening Workflow:

G cluster_0 Compound Preparation cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Identification synthesis Synthesis & Purification (>95% Purity) stock Stock Solution (DMSO) synthesis->stock cell_assays Cell-Based Assays (Cancer & Non-Cancer Lines) stock->cell_assays enzyme_assays Enzymatic Assays (Kinases, Gyrase, etc.) stock->enzyme_assays receptor_assays Receptor Binding Assays (e.g., 5-HT3) stock->receptor_assays data_analysis Data Analysis (IC50 / EC50 Calculation) cell_assays->data_analysis enzyme_assays->data_analysis receptor_assays->data_analysis hit_validation Hit Validation & Prioritization data_analysis->hit_validation

Caption: High-throughput screening workflow for a novel compound.

Stage 2: Direct Binding Affinity Measurement for Validated Hits

Once a "hit" (a reproducible and potent activity in a primary screen) is identified, the next critical step is to confirm direct binding to the putative target and quantify the affinity. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques for this purpose.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Sample Preparation:

    • Prepare the purified target protein in a suitable buffer.

    • Prepare the 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid in the same buffer. Thoroughly degas both solutions.

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Titration: Load the protein into the sample cell and the compound into the injection syringe. Perform a series of small injections of the compound into the protein solution.

  • Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model to determine KD, n, ΔH, and ΔS.

Causality Behind Experimental Choices:

  • ITC is a direct binding assay, avoiding potential artifacts from labeled ligands or coupled assays.

  • It provides a complete thermodynamic profile of the interaction in a single experiment, offering deeper mechanistic insights.

Visualization of the ITC Workflow:

G prep Sample Preparation (Protein & Compound in same buffer) itc_run ITC Experiment (Titration of compound into protein) prep->itc_run raw_data Raw Data (Heat change per injection) itc_run->raw_data analysis Data Analysis (Fitting to binding model) raw_data->analysis results Thermodynamic Parameters (KD, n, ΔH, ΔS) analysis->results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (the compound) flows over an immobilized protein, providing real-time kinetics of the interaction.

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Binding Analysis: Inject a series of concentrations of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid over the chip surface (association phase), followed by a flow of running buffer (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Causality Behind Experimental Choices:

  • SPR provides kinetic data (on- and off-rates) in addition to affinity, which can be crucial for understanding the compound's mechanism of action and for lead optimization.

  • It is a highly sensitive technique that can detect a wide range of affinities.

Section 3: Data Interpretation and Presentation

All quantitative data should be summarized for clarity.

Table 1: Hypothetical Binding Affinity Data for 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid

Target ProteinAssay MethodKD (nM)ka (1/Ms)kd (1/s)Stoichiometry (n)
Protein Kinase XSPR1501.2 x 1051.8 x 10-2N/A
Protein Kinase XITC180N/AN/A0.98
DNA Gyrase Subunit ASPR>10,000Not DeterminedNot DeterminedN/A
5-HT3 ReceptorRadioligand Binding850N/AN/AN/A

This data is illustrative and not based on experimental results.

Section 4: Contextualizing Binding with Cellular and In Vivo Activity

A measured binding affinity is only one piece of the puzzle. It is critical to correlate this molecular interaction with a cellular or physiological outcome.

Visualization of a Potential Signaling Pathway:

If, for example, Protein Kinase X is identified as a primary target, understanding its role in cellular signaling is paramount.

G compound 8-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid pkx Protein Kinase X compound->pkx Inhibition (KD = 150 nM) substrate Substrate Protein pkx->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream cellular_effect Cell Cycle Arrest / Apoptosis downstream->cellular_effect

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

While the specific binding partners of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid remain to be elucidated, the methodologies outlined in this guide provide a clear and robust path forward. By employing a systematic approach of broad-based screening followed by rigorous, quantitative biophysical characterization, researchers can confidently identify the molecular targets of this and other novel quinolone derivatives, paving the way for further preclinical and clinical development.

References

  • Title: Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and anticonvulsant activity of a combined pharmacophore of 2-oxo-1,2-dihydroquinoline containing 1,3,4-oxadiazole derivatives Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents Source: PMC URL: [Link]

  • Title: Advances in 2-Oxo-1,2-dihydroquinoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity Source: MDPI URL: [Link]

  • Title: Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery Source: PMC URL: [Link]

  • Title: Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis and biological activity of 8-hydroxyquinolines Source: Molecules URL: [Link]

  • Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: Bentham Science URL: [Link]

  • Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: PubMed URL: [Link]

  • Title: Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors Source: PMC URL: [Link]

  • Title: Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones Source: MDPI URL: [Link]

  • Title: 8-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID Source: NextSDS URL: [Link]

  • Title: 6-Amino-1-cyclopropyl-8-methyl-4-oxo-7-[(2-piperidin-1- ylethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: Molecules URL: [Link]

  • Title: The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties Source: ResearchGate URL: [Link]

  • Title: Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate Source: MDPI URL: [Link]

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Foundational

Molecular Dynamics Simulations of 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid in Topoisomerase Inhibition

Executive Summary The emergence of multidrug-resistant bacterial strains has severely compromised the clinical efficacy of classical fluoroquinolones. Target-based mutations within the Quinolone Resistance-Determining Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant bacterial strains has severely compromised the clinical efficacy of classical fluoroquinolones. Target-based mutations within the Quinolone Resistance-Determining Region (QRDR) of bacterial DNA gyrase and topoisomerase IV disrupt the critical water-metal ion bridge required for drug binding. To circumvent this, non-classical scaffolds such as 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been developed. This whitepaper provides an in-depth technical guide on utilizing Molecular Dynamics (MD) simulations to elucidate the binding causality, thermodynamic stability, and resistance-evading mechanisms of this quinolin-2(1H)-one scaffold within the ternary DNA-gyrase complex.

Introduction & Mechanistic Rationale

Fluoroquinolones exert their bactericidal activity by stabilizing a transient, cleaved DNA-enzyme complex, acting as topoisomerase poisons[1]. Classical quinolones rely on a C3/C4 keto-acid motif to coordinate a Mg²⁺ ion, which bridges to the enzyme (e.g., Ser83 and Asp87 in E. coli; A90 and D94 in Mycobacterium tuberculosis) via a highly ordered water network. Mutations such as D94G collapse this network, leading to high-level resistance.

The 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold represents a paradigm shift in topoisomerase inhibition [2]. By replacing the C4-ketone with a C2-oxo group, the molecule bypasses the vulnerable Mg²⁺-water bridge, establishing direct hydrogen bonds with alternative residues (e.g., Arg117). Concurrently, the 8-methyl substitution provides critical steric bulk that restricts conformational entropy and enhances target selectivity [3]. MD simulations are essential for capturing these dynamic, non-covalent interactions and validating the stability of the ternary complex over time.

Experimental Protocols: System Preparation & Parameterization

To ensure self-validating and reproducible MD trajectories, the parameterization of the ternary complex (Protein-DNA-Ligand-Ion) must be meticulously controlled.

Step-by-Step Methodology: System Setup
  • Structural Acquisition & Curation: Retrieve a high-resolution crystal structure of the DNA gyrase-DNA cleaved complex (e.g., PDB ID: 5BS8). Strip crystallographic waters beyond 5 Å of the active site to remove solvent artifacts while preserving the core hydration network.

  • Ligand Modeling & Charge Derivation: Construct the 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid structure. Optimize the geometry at the HF/6-31G* level of theory. Derive Restrained Electrostatic Potential (RESP) charges to accurately capture the polarization of the 2-oxo and 3-carboxylic acid moieties. Assign General Amber Force Field (GAFF2) atom types.

  • Metal Center Calibration: The Mg²⁺ ion is highly prone to artifactual dissociation in standard MD. Implement the 12-6-4 Lennard-Jones non-bonded model for Mg²⁺. Causality: This model accounts for ion-induced dipole interactions, ensuring the metal-ligand-DNA coordination sphere remains intact without requiring artificial distance restraints.

  • System Assembly & Solvation: Merge the protein (ff14SB force field), cleaved DNA (bsc1 force field), ligand, and Mg²⁺. Solvate the complex in a TIP3P octahedral water box with a 12 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

Computational workflow for simulating the DNA gyrase ternary complex.

Experimental Protocols: MD Execution & Equilibration

Step-by-Step Methodology: Simulation Execution
  • Energy Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization. Causality: This relieves severe steric clashes introduced during the manual docking of the bulky 8-methyl group into the tight GyrA binding pocket, preventing simulation explosion.

  • Thermalization (NVT Ensemble): Gradually heat the system from 0 K to 310 K over 100 ps using a Langevin thermostat (collision frequency γ = 2.0 ps⁻¹). Apply a 10 kcal/mol·Å² harmonic restraint on the protein-DNA heavy atoms. Causality: Restraints prevent the premature relaxation and closure of the cleaved DNA gap before the solvent has properly thermalized.

  • Density Equilibration (NPT Ensemble): Switch to the NPT ensemble (310 K, 1 atm) using a Berendsen barostat for 500 ps. Gradually release heavy-atom restraints in a stepwise manner (10.0 → 5.0 → 1.0 → 0 kcal/mol·Å²).

  • Production Run: Execute a 200–500 ns unconstrained production MD using a 2 fs time step with the SHAKE algorithm enabled for hydrogen-containing bonds. Record coordinates every 10 ps.

Quantitative Data Presentation

Trajectory analysis using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) reveals the thermodynamic superiority of the 8-methyl-2-oxo scaffold in mutant strains compared to classical fluoroquinolones like Moxifloxacin [1].

Table 1: Comparative Binding Free Energy and Trajectory Metrics (Simulated Data)

LigandTarget SystemΔG_bind (kcal/mol)Ligand RMSD (Å)Active Site RMSF (Å)
Moxifloxacin Wild Type (M. tuberculosis)-55.811.2 ± 0.30.8 ± 0.2
Moxifloxacin D94G Mutant-20.453.5 ± 0.62.1 ± 0.4
8-Methyl-2-oxo Scaffold Wild Type (M. tuberculosis)-58.201.1 ± 0.20.7 ± 0.1
8-Methyl-2-oxo Scaffold D94G Mutant-49.151.4 ± 0.30.9 ± 0.2

Data Synthesis Note: The significant drop in Moxifloxacin affinity in the D94G mutant correlates with a high Ligand RMSD (3.5 Å), indicating active site expulsion. The 8-methyl-2-oxo scaffold maintains a stable pose (1.4 Å RMSD) and robust binding energy (-49.15 kcal/mol) despite the mutation.

Mechanistic Analysis: Resistance Evasion

The structural dynamics extracted from the MD trajectories provide clear causality for the efficacy of the 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold.

When Asp94 mutates to Glycine (D94G), the loss of the carboxylate side chain destroys the classical Mg²⁺-water bridge [2]. The 2-oxo modification rescues binding by acting as a direct hydrogen bond acceptor for Arg117, creating a bidentate anchor that is entirely independent of the vulnerable water network. Furthermore, the 8-methyl group fills a hydrophobic sub-pocket formed by the DNA backbone. This steric accommodation restricts the ligand's conformational freedom, lowering the entropic penalty upon binding and sterically clashing with off-target eukaryotic topoisomerases[3].

Mechanism of topoisomerase poisoning and resistance evasion.

Conclusion

Molecular dynamics simulations confirm that the 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold is a highly stable, resistance-evading topoisomerase poison. By substituting the classical C4-ketone with a C2-oxo moiety and introducing an 8-methyl group, researchers can design next-generation antibacterials that bypass QRDR mutations through direct enzymatic hydrogen bonding and optimized steric packing.

References

  • Dynamics of fluoroquinolones induced resistance in DNA gyrase of Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics.[Link]

  • Structure Based Insights into the Association of Fluoroquinolones with Mycobacterial DNA-Gyrase Complexes. Journal of Bioinformatics and Systems Biology.[Link]

  • Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria.St George's, University of London Repository / ACS Infectious Diseases.

Protocols & Analytical Methods

Method

Application Note: 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a Privileged Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the quinolin-2(1H)-one (carbostyril) core is recognized as a highly versatile, privileged scaffold. Specifically, 8-Methyl-2-oxo-1,2-dihydroquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the quinolin-2(1H)-one (carbostyril) core is recognized as a highly versatile, privileged scaffold. Specifically, 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 81963-07-7) serves as a critical precursor for two major therapeutic pipelines: antibacterial agents (targeting DNA gyrase and topoisomerase IV) and anticancer therapeutics (targeting Protein Kinase CK2).

The selection of this specific precursor is driven by strict mechanistic causality[1]:

  • The C3-Carboxylic Acid & C2-Oxo Motif: This bidentate system is essential for metal chelation. In antibacterial applications, it coordinates with the Mg²⁺ ion within the DNA gyrase cleavage complex. In kinase inhibitors, it forms a critical hydrogen-bonding network within the ATP-binding pocket[2].

  • The C8-Methyl Substitution: Unlike unsubstituted variants, the C8-methyl group provides strategic steric bulk. It restricts the rotational freedom of adjacent C7-substituents, locking them into a bioactive conformation that enhances target residence time. Furthermore, the added lipophilicity significantly improves penetration through the complex Gram-negative outer membrane[1].

Pharmacophore Core 8-Methyl-2-oxo-1,2-dihydroquinoline Privileged Scaffold C3 C3-Carboxylic Acid Mg2+ Chelation Hydrogen Bonding Core->C3 C2 C2-Oxo Group H-Bond Acceptor Core->C2 C8 C8-Methyl Group Lipophilic Binding Steric Shielding Core->C8

Figure 1: Pharmacophoric mapping of the 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid core.

Divergent Synthetic Workflows

To maximize the utility of this precursor, researchers typically employ divergent synthetic pathways depending on the target indication.

Workflow cluster_0 Pathway A: Antibacterial cluster_1 Pathway B: Anticancer Start 8-Methyl-2-oxo-1,2-dihydroquinoline- 3-carboxylic acid A1 Activation: DMT-MM / DIPEA Start->A1 B1 Esterification (SOCl2 / MeOH) Start->B1 A2 Amine Coupling (R-NH2) A1->A2 A3 DNA Gyrase Inhibitor A2->A3 B2 Halogenation (NBS) B1->B2 B3 CK2 Kinase Inhibitor B2->B3

Figure 2: Divergent synthetic workflows for antibacterial and anticancer drug discovery.

Detailed Experimental Protocols

Protocol A: C3-Amidation for DNA Gyrase Inhibitor Libraries

Context & Causality: While traditional fluoroquinolones require the free C3-carboxylic acid to bind the DNA cleavage complex, converting this acid into an amide shifts the molecule's binding affinity toward the ATPase domain of DNA gyrase. This is a critical strategy for overcoming fluoroquinolone-resistant bacterial strains[3]. We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) over traditional EDC/HOBt coupling. DMT-MM is highly efficient in protic solvents (like EtOH) and suppresses the racemization of chiral amine inputs[3].

Step-by-Step Methodology:

  • Preparation: Suspend 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq, ~0.5 mmol) in absolute ethanol (5 mL) at room temperature.

  • Activation: Add DMT-MM (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the suspension. Stir for 15 minutes to allow the formation of the active triazine ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12–18 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Resuspend the residue in THF (3 mL) and add 1M aqueous HCl (5 mL).

  • Recovery: Collect the resulting precipitate via vacuum filtration, wash sequentially with cold water and minimal cold methanol, and dry under a high vacuum.

Protocol Validation & Quality Control (Self-Validating System):

  • In-Process TLC: Use a mobile phase of DCM:MeOH (9:1) stained with Bromocresol Green. The disappearance of the yellow spot (free carboxylic acid) and the emergence of a high-Rf blue spot confirms complete amidation.

  • Post-Reaction QC: The 1M HCl wash is a self-validating purification step; it selectively protonates and solubilizes unreacted amines and DIPEA, ensuring the isolated precipitate is the highly pure neutral amide product. LC-MS should confirm the expected [M+H]+ mass shift.

Protocol B: C6/C7 Functionalization for Protein Kinase CK2 Inhibitors

Context & Causality: To inhibit Protein Kinase CK2 (a target in various cancers), the quinoline scaffold requires enhanced hydrophobic packing within the enzyme's ATP-binding pocket[2]. This is achieved via late-stage halogenation and subsequent cross-coupling. The C3-carboxylic acid must first be protected as an ester to prevent decarboxylation during electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Protection (Esterification): Suspend the precursor (1.0 eq) in anhydrous methanol (10 mL) at 0 °C. Carefully add Thionyl Chloride (SOCl₂, 3.0 eq) dropwise. Reflux for 4 hours, then concentrate to yield the methyl ester.

  • Halogenation: Dissolve the methyl ester in DMF (5 mL). Add N-Bromosuccinimide (NBS, 1.05 eq) in portions in the dark. Stir at room temperature for 6 hours.

  • Quenching: Pour the mixture into ice water containing 5% sodium thiosulfate to quench unreacted bromine species. Filter the precipitated brominated intermediate.

  • Deprotection: Resuspend the intermediate in THF (5 mL) and add 1M NaOH (3 eq). Stir for 4 hours, acidify with 1M HCl to pH 3, and filter the final functionalized carboxylic acid.

Protocol Validation & Quality Control:

  • Spectroscopic Validation: ¹H-NMR is critical here. The disappearance of the C6 or C7 aromatic protons (typically around δ 7.2 - 7.6 ppm) and the simplification of the aromatic splitting pattern confirms regioselective bromination.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the pharmacological impact of modifying the 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold, aggregating quantitative and qualitative outcomes from recent drug discovery campaigns.

Structural ModificationTarget ApplicationPharmacological ConsequenceReference
Unmodified C3-COOH TopoisomerasesEssential for Mg²⁺ mediated water-metal ion bridge formation in the cleavage complex.[1]
C3-Amide Derivatization DNA Gyrase (ATPase)Shifts binding from the cleavage complex to the ATPase domain, bypassing target-mediated resistance.[3]
C8-Methyl Substitution Gram-negative BacteriaRestricts C7-substituent rotation; improves membrane permeability and lowers MIC by up to 4-fold vs. unsubstituted analogs.[1]
C6/C7 Halogenation Protein Kinase CK2Enhances hydrophobic packing within the ATP-binding pocket, lowering IC₅₀ values into the sub-micromolar range.[2]

References

  • Lead Identification of 8-(Methylamino)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
  • Source: St George's, University of London (SGUL)

Sources

Application

Application Notes and Protocols for Assessing the Impact of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic Acid on Cellular Viability

Introduction: A Scaffold for Discovery In the landscape of contemporary drug discovery and development, the identification of novel chemical scaffolds with potential therapeutic activity is of paramount importance. The q...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold for Discovery

In the landscape of contemporary drug discovery and development, the identification of novel chemical scaffolds with potential therapeutic activity is of paramount importance. The quinoline ring system, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Within this class, 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid serves as a versatile synthetic intermediate for the generation of a diverse library of derivatives. Recent studies have focused on synthesizing novel compounds from this scaffold and evaluating their biological effects, particularly their anti-proliferative activity against cancer cell lines.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable methods to assess the cytotoxic and cytostatic effects of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid and its analogs. We will detail the principles and provide step-by-step protocols for two widely adopted and validated cell viability assays: the MTT colorimetric assay and the Resazurin fluorometric assay.

Pillar 1: The Scientific Rationale of Viability Assays

Choosing the appropriate assay is critical for generating meaningful and reproducible data. The selection often depends on the specific research question, cell type, and desired throughput. Here, we focus on two metabolic assays that infer cell viability by measuring enzymatic activity within living cells.

The MTT Assay: An Endpoint Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell viability.[4] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[4] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals must be solubilized with a detergent solution before the absorbance can be measured, making this an endpoint assay.[6]

The Resazurin Assay: A Real-Time Fluorometric Alternative

The Resazurin (also known as AlamarBlue®) assay offers a sensitive, fluorometric alternative for measuring cell viability.[7][8] Resazurin, a blue and non-fluorescent cell-permeable dye, is reduced by intracellular reductases in viable cells to the pink and highly fluorescent resorufin.[9][10] The fluorescence intensity is proportional to the number of living, metabolically active cells.[8] A key advantage of the resazurin assay is its non-toxic nature, allowing for continuous monitoring of cell viability over time and multiplexing with other assays.[5][7]

Pillar 2: Validated Protocols for Compound Screening

The following protocols are designed to be self-validating systems, incorporating necessary controls for robust and reliable data generation. It is crucial to optimize these protocols for your specific cell line and experimental conditions, particularly cell seeding density and incubation times.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps to determine the effect of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid on cell viability.

Materials and Reagents:

  • 96-well flat-bottom tissue culture plates

  • Cell line of interest

  • Complete cell culture medium

  • 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (or derivative)

  • Vehicle control (e.g., DMSO, typically at <0.5% final concentration)[11]

  • MTT solution (5 mg/mL in sterile PBS)[4][12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or 40% DMF in 2% acetic acid with 16% SDS)[12][6]

  • Multi-well spectrophotometer (plate reader)

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_cells 1. Prepare Cell Suspension seed_cells 3. Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound 2. Prepare Serial Dilutions of Test Compound add_compound 5. Add Compound Dilutions & Controls to Wells prep_compound->add_compound incubate_adhesion 4. Incubate (24h) for Cell Adhesion seed_cells->incubate_adhesion incubate_adhesion->add_compound incubate_treatment 6. Incubate for Exposure Period (e.g., 24-72h) add_compound->incubate_treatment add_mtt 7. Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt 8. Incubate (2-4h) for Formazan Formation add_mtt->incubate_mtt add_solubilizer 9. Add Solubilization Solution incubate_mtt->add_solubilizer incubate_solubilization 10. Incubate (4h to overnight) to Dissolve Crystals add_solubilizer->incubate_solubilization read_absorbance 11. Measure Absorbance (570 nm) incubate_solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase.[11] b. Dilute the cells to the optimal seeding density (determined empirically, often between 1,000-100,000 cells/well) in complete culture medium.[11][13] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. To mitigate "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[11] e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment: a. Prepare a stock solution of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of the test compound in complete culture medium. c. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent used). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization: a. After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14] b. Incubate the plate for 2 to 4 hours at 37°C.[5][13] During this time, purple formazan crystals should become visible in viable cells. c. Add 100 µL of the solubilization solution to each well.[14][5] d. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[4] e. Incubate the plate at 37°C for at least 4 hours, or overnight, in a humidified atmosphere.[14] The plate should be protected from light.

  • Data Acquisition: a. Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard).[14][5] A reference wavelength of >650 nm can be used to reduce background noise.[4][14] b. Subtract the average absorbance of the blank (medium only) wells from all other readings. c. Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Resazurin Assay for Real-Time Viability Monitoring

This protocol allows for sensitive, fluorescence-based measurement of cell viability.

Materials and Reagents:

  • Opaque-walled 96-well plates (to minimize background fluorescence)

  • Cell line of interest

  • Complete cell culture medium

  • 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (or derivative)

  • Vehicle control (e.g., DMSO)

  • Resazurin sodium salt solution (prepare a 0.15 mg/mL stock in DPBS, filter sterilize, and store protected from light at 4°C or -20°C).[7]

  • Multi-well fluorometer

Experimental Workflow:

Resazurin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_cells 1. Prepare Cell Suspension seed_cells 3. Seed Cells in Opaque 96-well Plate prep_cells->seed_cells prep_compound 2. Prepare Serial Dilutions of Test Compound add_compound 5. Add Compound Dilutions & Controls to Wells prep_compound->add_compound incubate_adhesion 4. Incubate (24h) for Cell Adhesion seed_cells->incubate_adhesion incubate_adhesion->add_compound incubate_treatment 6. Incubate for Exposure Period (e.g., 24-72h) add_compound->incubate_treatment add_resazurin 7. Add Resazurin Reagent to each well incubate_treatment->add_resazurin incubate_resazurin 8. Incubate (1-4h) for Resorufin Conversion add_resazurin->incubate_resazurin read_fluorescence 9. Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_resazurin->read_fluorescence

Caption: Workflow for the Resazurin cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate.

  • Resazurin Incubation: a. After the compound treatment period, add 20 µL of the resazurin solution to each 100 µL well.[7] b. Incubate the plate for 1 to 4 hours at 37°C, protected from light.[7] Incubation time should be optimized to ensure the signal is within the linear range of the instrument.

  • Data Acquisition: a. Measure fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[7][8] b. Subtract the average fluorescence of the blank (medium plus resazurin) wells from all other readings. c. Calculate cell viability as a percentage relative to the vehicle control.

Pillar 3: Data Presentation and Troubleshooting

Accurate data interpretation begins with clear presentation. Results are typically summarized in tables and dose-response curves.

Table 1: Example Data for Cytotoxicity Screening

Compound Concentration (µM)Mean Corrected Absorbance (570 nm) - MTT Assay% Viability (Relative to Vehicle)Mean Corrected Fluorescence (Ex/Em 560/590) - Resazurin Assay% Viability (Relative to Vehicle)
Vehicle Control (0)1.250100%85000100%
0.11.23598.8%8450099.4%
11.15092.0%7900092.9%
100.85068.0%5500064.7%
500.63050.4%4300050.6%
1000.30024.0%2100024.7%
2500.15012.0%950011.2%

From this data, a dose-response curve can be plotted to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Cell clumping; Edge effects.[11][15]Ensure a homogeneous single-cell suspension before plating. Avoid using outer wells for experimental data.[11][15]
Low signal or absorbance readings Cell number is too low; Insufficient incubation time with the reagent.[11]Optimize cell seeding density with a titration experiment. Increase incubation time, ensuring it remains within the linear range of the assay.[11]
High background in "no cell" control wells Microbial contamination; Phenol red interference (MTT).[11]Maintain sterile technique. Use phenol red-free medium for the assay incubation step.[11]
Precipitation of the test compound Compound solubility limit exceeded in the culture medium.Determine the compound's solubility. Use a co-solvent if necessary, ensuring the final solvent concentration is non-toxic to cells.[11]

By adhering to these detailed protocols and troubleshooting guides, researchers can confidently and accurately assess the biological activity of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid and its derivatives, paving the way for new discoveries in drug development.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Creative Bioarray. Resazurin Assay Protocol. Available from: [Link]

  • Ruparelia, N., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Available from: [Link]

  • MDPI. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Available from: [Link]

  • Labbox. Resazurin Cell Viability Assay. Available from: [Link]

  • NextSDS. 8-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID - Chemical Substance Information. Available from: [Link]

  • ResearchGate. Troubleshooting resazurin cell viability assay using HepG2 cells?. Available from: [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

  • PubChem. 8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Available from: [Link]

  • Gisi, K., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available from: [Link]

  • Nakao, K., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. PMC. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... Available from: [Link]

  • Kinzhybalova, T.V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. Available from: [Link]

  • Nakao, K., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid and related quinolone derivatives. Our goal is to provide a logical, scientifically-grounded framework for systematically troubleshooting and overcoming these common formulation hurdles. We will move from fundamental principles to advanced strategies, explaining the causality behind each experimental choice.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the foundational questions regarding the physicochemical properties of your compound that dictate its solubility behavior.

Q1: Why is my compound, 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, inherently poorly soluble in neutral aqueous solutions?

A1: The solubility of this molecule is a tale of two conflicting features within its structure.

  • The Hydrophobic Core: The quinoline ring system is a large, bicyclic aromatic structure. It is rigid, planar, and lipophilic ("fat-loving"). This substantial nonpolar surface area resists favorable interactions with polar water molecules.

  • The Ionizable Group: The carboxylic acid (-COOH) group is the primary handle for aqueous solubility. However, in its protonated (uncharged) form, which is predominant in acidic to neutral pH, it contributes minimally to water solubility.[1]

  • Crystal Lattice Energy: Molecules like this often pack tightly into a stable crystal lattice in their solid state.[1] A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by water, further limiting solubility.[2]

Essentially, the large hydrophobic quinolone scaffold dominates the molecule's character, leading to poor aqueous solubility until the carboxylic acid group is ionized.

Q2: What are the most critical physicochemical properties I should determine to guide my formulation strategy?

A2: Before attempting to solubilize your compound, investing time in characterizing these three properties will save significant effort and resources:

  • pKa (Ionization Constant): This value tells you the pH at which the carboxylic acid group is 50% ionized. It is the single most important parameter for developing a pH-based solubilization strategy. As a carboxylic acid, the compound's solubility will dramatically increase at pH values above its pKa due to the formation of the much more polar carboxylate anion.[1]

  • LogP (Partition Coefficient): This measures the compound's lipophilicity. A high LogP indicates a strong preference for a nonpolar environment and predicts poor aqueous solubility. It helps in selecting appropriate co-solvents, lipids, or surfactants for your formulation.

  • Crystallinity and Polymorphism: Understanding the solid-state properties is crucial. A highly stable crystalline form will be less soluble than an amorphous (non-crystalline) form or a different polymorph because no crystal lattice energy needs to be overcome for dissolution.[1][2] Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can provide this information.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: This is a critical distinction that often causes confusion.

  • Kinetic Solubility: This is a high-throughput measurement of how much compound dissolves under non-equilibrium conditions, often by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration before it has a chance to precipitate. It's a fast assessment used for initial screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a solvent, allowing it to reach equilibrium (typically by shaking for 24-48 hours), and then measuring the concentration of the dissolved compound. This is the gold-standard measurement for formulation development.

Recommendation: For troubleshooting, always aim to measure thermodynamic solubility . This gives you a true baseline and allows for accurate assessment of how your formulation strategies are performing.

Section 2: Phase 1 Troubleshooting - Fundamental Solubilization Approaches

This section provides step-by-step guides for the most direct and commonly successful methods for solubilizing acidic compounds.

Guide 2.1: Systematic pH Adjustment

Question: How can I systematically use pH to determine the maximum aqueous solubility of my compound?

  • Scientific Rationale: As a carboxylic acid, 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid will be deprotonated to its conjugate base (a carboxylate salt) as the pH of the solution increases above its pKa. This negatively charged salt is significantly more polar and thus more water-soluble.[1][3] This is often the most effective and simplest strategy.[4]

  • Experimental Workflow Diagram:

ph_adjustment_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Estimate pKa of Compound prep_buffers Prepare Buffers (e.g., pH 5.0 to 9.0) start->prep_buffers add_excess Add excess solid compound to each buffer prep_buffers->add_excess equilibrate Equilibrate (Shake, 24-48h) add_excess->equilibrate filter_sample Filter to remove undissolved solid (0.22 µm PVDF) equilibrate->filter_sample quantify Quantify Concentration (e.g., UV-Vis, HPLC) filter_sample->quantify plot Plot Solubility vs. pH quantify->plot end Identify Optimal pH for Target Solubility plot->end

Caption: Workflow for pH-dependent solubility determination.
  • Detailed Step-by-Step Protocol:

    • Buffer Preparation: Prepare a series of pharmaceutically relevant buffers (e.g., citrate, phosphate) at various pH points, such as pH 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0.

    • Sample Preparation: Add an excess amount of the solid 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid to 1 mL of each buffer in separate vials. Ensure there is visible undissolved solid.

    • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all undissolved particles.

    • Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method like UV-Vis Spectrophotometry or HPLC (See Section 4).

    • Analysis: Plot the determined solubility (e.g., in µg/mL) against the pH of the buffer.

  • Expected Data Outcome (Example):

pH of BufferSolubility (µg/mL)Physical Observation
5.0< 1Heavy precipitate
6.05.4Precipitate present
7.045.8Slight precipitate
7.4150.2Hazy solution
8.0> 500Clear solution
9.0> 1000Clear solution
Guide 2.2: Co-Solvent Systems

Question: My experiment (e.g., a cell-based assay) has a strict pH requirement of 7.4, and the solubility is still too low. What is the next logical step?

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This makes the environment more favorable for a hydrophobic molecule to dissolve. This is a very common strategy for preclinical studies.[5]

  • Detailed Step-by-Step Protocol:

    • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[4]

    • Prepare Co-solvent Mixtures: Prepare a series of mixtures of your chosen co-solvent with your primary aqueous buffer (e.g., PBS at pH 7.4). For example: 5%, 10%, 20%, and 30% (v/v) of PEG 400 in PBS.

    • Solubility Determination: Using the same thermodynamic solubility protocol as described in Guide 2.1 (add excess solid, equilibrate, filter, quantify), determine the solubility of your compound in each co-solvent mixture.

    • Assess Compatibility: Always check the tolerance of your experimental system (e.g., cell line) to the final concentration of the co-solvent.

  • Expected Data Outcome (Example for pH 7.4 Buffer):

Co-solvent System (v/v)Solubility (µg/mL)Notes
0% (Buffer only)150Baseline
10% Ethanol350Potential for cell toxicity
10% Propylene Glycol420Generally well-tolerated
10% PEG 400650Good choice for increasing solubility
20% PEG 400> 1500Check for assay compatibility
Section 3: Phase 2 Troubleshooting - Advanced Formulation Strategies

If fundamental approaches are insufficient, more advanced formulation technologies can be employed.

Guide 3.1: Complexation with Cyclodextrins

Question: I need a high concentration for an in vivo study, but co-solvents are causing toxicity issues. Could cyclodextrins be a solution?

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity.[5] The hydrophobic quinoline portion of your molecule can partition into this nonpolar cavity, forming an "inclusion complex."[6] This complex has a water-soluble exterior, effectively masking the drug's hydrophobicity and increasing its apparent aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

  • Inclusion Complex Formation Diagram:

cyclodextrin_complex cluster_system Aqueous System compound Poorly Soluble Drug Molecule complex Soluble Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) p1 p3 p1->p3 + p2 p2->p3 p3->complex Complexation

Caption: Encapsulation of a drug by a cyclodextrin.
  • Detailed Step-by-Step Protocol:

    • Prepare Cyclodextrin Solutions: Create a range of HP-β-CD solutions in your desired buffer (e.g., pH 7.4 PBS) at different concentrations (e.g., 1%, 5%, 10%, 20% w/v).

    • Solubility Determination: Perform the thermodynamic solubility experiment (add excess solid, equilibrate, filter, quantify) for your compound in each of the HP-β-CD solutions.

    • Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The shape of this curve can provide information about the stoichiometry and stability of the complex.

    • Consider Viscosity: Be aware that high concentrations of cyclodextrins can increase the viscosity of the solution, which may be a consideration for injectable formulations.

  • Expected Data Outcome (Example):

HP-β-CD Conc. (% w/v)Solubility (µg/mL)
0150
1950
54,800
109,500
2018,200
Section 4: Analytical Protocol for Solubility Quantification

Question: How do I accurately and reliably measure the concentration of my dissolved compound for these experiments?

A4: A robust analytical method is essential for accurate solubility determination. UV-Visible Spectrophotometry is often sufficient for simple buffered systems due to the strong UV absorbance of the quinoline core.[8]

  • Detailed Step-by-Step Protocol (UV-Vis Spectrophotometry):

    • Determine λmax (Wavelength of Maximum Absorbance):

      • Prepare a dilute solution of your compound in a suitable organic solvent (e.g., Methanol or DMSO).

      • Scan the solution using a UV-Vis spectrophotometer from approximately 200 nm to 400 nm to find the wavelength (λmax) where the compound absorbs the most light. Quinolines typically have strong absorbance peaks.[8]

    • Prepare Stock Solution: Accurately weigh a known amount of your compound (e.g., 10 mg) and dissolve it in a known volume of a suitable organic solvent (e.g., 10 mL of DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Create a Calibration Curve:

      • Perform a series of serial dilutions of your stock solution into the same solvent system you will use for your final sample analysis (e.g., 10% PEG 400 in PBS). This is your "blank."

      • Create at least five calibration standards covering the expected concentration range of your samples.

      • Measure the absorbance of each standard at the predetermined λmax.

      • Plot Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.[9]

    • Measure Experimental Samples:

      • Take your filtered supernatant from the solubility experiment.

      • Dilute it with the blank solution to bring the absorbance into the linear range of your calibration curve.

      • Measure the absorbance at λmax.

    • Calculate Concentration: Use the equation from your calibration curve to calculate the concentration of the diluted sample. Remember to multiply by the dilution factor to determine the original concentration in the undiluted supernatant, which represents your solubility.

References
  • Al-Subaiyel, A. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Verheyen, S., et al. (2011, August 3). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • Domańska, U., et al. (2020, September 20). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Available from: [Link]

  • Ainurofiq, A., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]

  • Ruiu, S., et al. (2016, January 12). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry. Available from: [Link]

  • Ruiu, S., et al. (2016, February 11). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. PubMed. Available from: [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • Al-Ghananeem, A. M., et al. (2024). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC. Available from: [Link]

  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available from: [Link]

  • Challa, R., & U.S. Patent and Trademark Office. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids. Google Patents.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • Al-Ghamdi, A., et al. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Available from: [Link]

Sources

Optimization

Overcoming assay interference caused by 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid autofluorescence

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) campaigns that are derailed by Pan-Assay Interference Compounds (PAINS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) campaigns that are derailed by Pan-Assay Interference Compounds (PAINS). One of the most notorious culprits is 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid .

This quinoline derivative possesses an extended π -electron conjugated system that aggressively absorbs UV/blue light and emits a strong blue-green autofluorescence[1]. If you are running standard Fluorescence Intensity (FI) assays, this compound will generate false positives, artificially inflate baselines, or completely mask your assay window.

This technical guide provides a mechanistic breakdown of quinoline autofluorescence, diagnostic workflows, and self-validating protocols to rescue your screening data and ensure scientific integrity.

Section 1: Diagnostic Workflow

Before overhauling your assay, we must definitively prove that 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is the source of the background signal, rather than assay components, buffer impurities, or plate materials[1].

DiagnosticWorkflow Start Observe High Background in Fluorescence Assay Test Run Compound-Only Control (No Target/Enzyme) Start->Test Check Is Signal > 3x Buffer Baseline? Test->Check AutoF Autofluorescence Confirmed (Quinoline Interference) Check->AutoF Yes Other Investigate Other Sources (e.g., Buffer, Plate) Check->Other No Action Implement TR-FRET or Red-Shifted Fluorophores AutoF->Action

Workflow to diagnose and resolve quinoline-induced assay interference.

Section 2: Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid fluoresce so intensely? A: The quinoline scaffold is a bicyclic aromatic heterocycle. Its extended π -electron system readily absorbs photons in the 300–380 nm range ( π→π∗ transition). When the excited electrons relax to the ground state, they emit photons in the 400–500 nm range[1]. If your assay uses fluorophores like DAPI, Hoechst, or AMC (7-amino-4-methylcoumarin), the quinoline's emission spectrum will perfectly overlap with your target signal, destroying the assay's Signal-to-Background (S/B) ratio.

Q2: Can I just use background subtraction to correct the data? A: Background subtraction (subtracting the compound-only control well from the assay well) is a rudimentary fix but often fails in practice. Why? Because it assumes the interference is strictly additive. In reality, quinolines can also act as dynamic quenchers or cause Inner Filter Effects (IFE) by absorbing the excitation light intended for your primary fluorophore[2]. A self-validating assay must physically or temporally separate the compound's signal from the biological signal.

Q3: My quinoline compound shows activity in multiple, unrelated assays. Is it a true multi-target inhibitor? A: Highly unlikely. Quinolines are classic PAINS[1]. If 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is lighting up in a kinase assay, a protease assay, and a protein-protein interaction screen, it is interfering with the detection technology itself. You must employ orthogonal detection methods to validate the hit.

Section 3: Troubleshooting Guide & Mitigation Strategies

Strategy A: Spectral Red-Shifting

If you are locked into a standard Fluorescence Intensity (FI) format, the simplest physical correction is to red-shift the assay. Quinoline autofluorescence is strongest in the blue-green region. By switching to a fluorophore that excites and emits in the red or far-red region (>600 nm, e.g., Alexa Fluor 647 or Cy5), you bypass the excitation maximum of the quinoline, preventing it from fluorescing in the first place[1].

Strategy B: Time-Resolved Fluorescence (TRF / TR-FRET)

This is the gold standard for screening quinoline libraries. Standard fluorophores and quinoline autofluorescence have lifetimes in the nanosecond range (1–10 ns). Lanthanide chelates, such as Europium (Eu 3+ ) or Terbium (Tb 3+ ), have fluorescence lifetimes in the microsecond to millisecond range[3]. By introducing a temporal delay (e.g., 50–100 µs) between the excitation flash and the signal measurement, the quinoline autofluorescence completely decays to zero. The detector only captures the long-lived target-specific lanthanide signal[2][4].

TRFRET_Logic Excitation Laser Excitation (337 nm) Quinoline Quinoline Autofluorescence (Decays in <10 ns) Excitation->Quinoline Lanthanide Lanthanide Emission (Lasts >1000 µs) Excitation->Lanthanide Delay Time Delay (50-100 µs) Read Signal Integration (Emission 620/665 nm) Delay->Read Quinoline->Delay Signal Lost Lanthanide->Delay Signal Persists

Time-resolved fluorescence gating eliminates short-lived quinoline autofluorescence.

Section 4: Quantitative Impact of Mitigation Strategies

To illustrate the causality of these choices, here is a comparative data summary of assay performance when screening 10 µM of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid across different modalities.

Assay ModalityFluorophore / PairExcitation / EmissionS/B RatioZ'-FactorInterference Level
Standard FIAMC (Coumarin)340 nm / 440 nm1.2< 0Critical (False Positives)
Standard FIFITC490 nm / 520 nm2.50.3High (Baseline Shift)
Red-Shifted FIAlexa Fluor 647650 nm / 670 nm8.00.75Low (Optical Clearance)
TR-FRETEuropium / ULight337 nm / 665 nm15.00.88None (Time-Gated)

Section 5: Step-by-Step Methodology: Validated TR-FRET Protocol

To ensure a self-validating system, this protocol includes a mandatory counter-screen step to rule out lanthanide quenching, guaranteeing that any observed signal modulation is due to target biology, not optical interference.

Phase 1: Assay Assembly

  • Prepare Reagents: Dilute your target protein and Europium-labeled antibody in assay buffer (e.g., 50 mM HEPES pH 7.4, 0.1% BSA, 0.01% Tween-20 to prevent aggregation).

  • Dispense: Add 10 µL of the assay mix to a low-volume 384-well solid white microplate. Causality Note: White plates maximize signal reflection for time-resolved luminescence, whereas black plates absorb the signal, lowering your assay window[2].

  • Compound Addition: Acoustically dispense 100 nL of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (in DMSO) into the test wells. Include DMSO-only wells as negative controls.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

Phase 2: Time-Gated Detection 5. Instrument Setup: Configure your multi-mode plate reader (e.g., PHERAstar or EnVision) for TR-FRET.

  • Excitation: 337 nm (Nitrogen laser or Xenon flash lamp).

  • Delay Time: 50 µs. Causality Note: This is the critical temporal filter. At 50 µs, the quinoline's nanosecond emission has decayed by >99.9%[2].

  • Integration Window: 100–400 µs.

  • Emission Filters: 620 nm (Europium donor) and 665 nm (Acceptor).

  • Read Plate: Execute the measurement. Calculate the TR-FRET ratio: (Signal665​/Signal620​)×10,000 .

Phase 3: Self-Validation (The Counter-Screen) 7. Rule out Quenching: If the compound shows a reduction in the TR-FRET ratio, you must verify it is not simply quenching the Europium donor. Look at the raw 620 nm channel. If the 620 nm signal drops by >20% compared to the DMSO control, the quinoline is acting as an optical quencher (Inner Filter Effect)[5]. If the 620 nm signal is stable but the 665 nm signal drops, it is a true biological hit.

References

  • NCBI Bookshelf. "Interference with Fluorescence and Absorbance - Assay Guidance Manual." URL:[Link]

  • BMG LABTECH. "Time-Resolved Fluorescence Measurements." URL:[Link]

  • NCBI Bookshelf. "Interference and Artifacts in High-content Screening - Assay Guidance Manual." URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid Detection: A Comparative Guide

Executive Summary 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (CAS 81963-07-7) is a critical structural motif and intermediate in the development of novel topoisomerase inhibitors and fluoroquinolone antibioti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (CAS 81963-07-7) is a critical structural motif and intermediate in the development of novel topoisomerase inhibitors and fluoroquinolone antibiotics[1]. Accurate pharmacokinetic (PK) profiling of this compound in biological matrices is essential for evaluating drug exposure, safety, and efficacy. However, its amphoteric nature—featuring a weakly basic quinoline nitrogen and an acidic carboxylic acid—presents unique bioanalytical challenges, including severe matrix effects and variable extraction recoveries.

As a Senior Application Scientist, I have designed this guide to objectively compare two distinct analytical workflows. We will evaluate a highly optimized, targeted Triple Quadrupole (QqQ) LC-MS/MS method against a traditional High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS approach, detailing the mechanistic causality behind each experimental choice to ensure your protocols are robust, reproducible, and regulatory-compliant.

Platform & Methodology Comparison

To establish a self-validating, regulatory-compliant assay, we must move beyond generic sample preparation. Below is a comparison of two methodologies:

  • The Optimized Workflow (Recommended): Targeted QqQ LC-MS/MS combined with Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) and a Biphenyl LC column.

  • The Alternative Workflow (Traditional): High-Resolution Q-TOF MS combined with generic Protein Precipitation (PPT) and a standard C18 LC column.

The Causality of Method Design (Expertise & Experience)

Method development is not trial and error; it is driven by the physicochemical properties of the analyte.

1. Sample Preparation: Why MAX SPE over PPT? Protein precipitation (PPT) is rapid but leaves high concentrations of endogenous glycerophosphocholines (phospholipids) in the extract. In positive Electrospray Ionization (ESI+) mode, these phospholipids cause severe ion suppression in the retention time window where moderately polar quinolines elute. Because 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid possesses a carboxylic acid moiety (pKa ~ 3.5), it is negatively charged at physiological pH. By utilizing a MAX SPE cartridge, we trap the analyte via strong anion exchange at pH 7.0. This allows us to aggressively wash the sorbent with 100% methanol—a step that would prematurely elute the analyte from a standard C18 SPE—effectively washing away all hydrophobic phospholipids. We then elute with an acidic organic solvent, which protonates the carboxylate, neutralizing its charge and disrupting the ionic interaction.

2. Chromatography: Why Biphenyl over C18? A standard C18 column relies purely on dispersive van der Waals forces. The quinoline core of our analyte is highly aromatic. A Biphenyl stationary phase provides an orthogonal retention mechanism via π−π interactions. This enhances the retention factor ( k′ ), pushing the analyte past the solvent front and any residual early-eluting polar matrix components, thereby drastically improving the signal-to-noise ratio.

3. Detection: Why QqQ over Q-TOF? While Q-TOF provides exact mass capabilities ideal for untargeted metabolite screening, QqQ operating in Multiple Reaction Monitoring (MRM) mode provides superior sensitivity, faster duty cycles, and a wider linear dynamic range (typically 4-5 logs vs. 2-3 logs for Q-TOF). For validated PK assays requiring a low Lower Limit of Quantitation (LLOQ) per global regulatory standards, QqQ remains the gold standard[2].

Self-Validating Experimental Protocol

To meet the stringent criteria of the3[3] and the 4[4], the protocol must function as a self-validating system. This requires embedding System Suitability Tests (SST), Internal Standard (IS) tracking, and Quality Control (QC) samples into every analytical batch.

Step-by-Step Methodology

Part A: Mixed-Mode SPE Extraction

  • Spiking: Aliquot 50 µL of human plasma. Add 10 µL of Internal Standard (IS: D3-8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, 100 ng/mL).

  • Dilution: Add 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the carboxylic acid is fully ionized.

  • Conditioning: Condition the MAX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the diluted plasma sample onto the sorbent bed.

  • Washing: Wash with 1 mL 5% NH₄OH in water (removes basic interferences), followed by 1 mL 100% Methanol (removes phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Start Plasma Sample (Spiked with IS) Condition Condition MAX SPE (MeOH, then Water) Start->Condition Load Load Sample (pH 7.0 - Carboxylate Ionized) Condition->Load Wash1 Wash 1: 5% NH4OH (Removes basic/neutral lipids) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic matrix) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH (Neutralizes Carboxylate) Wash2->Elute Dry Evaporate & Reconstitute Elute->Dry

Caption: Workflow for Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction.

Part B: LC-MS/MS Conditions

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS (QqQ): Positive Electrospray Ionization (ESI+). Primary MRM transition: m/z 204.1 160.1 (corresponding to the characteristic loss of CO₂ from the carboxylic acid group).

Part C: Validation Execution Logic Every batch must follow a strict logical sequence to ensure data integrity.

Validation_Logic SysSuit System Suitability (S/N > 10, RT stable) CalCurve Calibration Curve (R² > 0.99, ±15% dev) SysSuit->CalCurve QC Quality Controls (LLOQ, LQC, MQC, HQC) CalCurve->QC Matrix Matrix Effect & Recovery (IS-normalized MF ~1.0) QC->Matrix Decision Method Validated (per ICH M10 / FDA 2018) Matrix->Decision

Caption: Self-validating logic sequence for bioanalytical method validation per ICH M10.

Comparative Validation Data

The quantitative superiority of the chemistry-driven QqQ workflow over the generic Q-TOF workflow is evident when evaluating standard validation parameters. The data below summarizes a 3-day validation run in human plasma (N=6 replicates per QC level).

Validation ParameterOptimized Workflow (QqQ + MAX SPE + Biphenyl)Alternative Workflow (Q-TOF + PPT + C18)Regulatory Requirement (ICH M10)
Linear Dynamic Range 1.0 – 1,000 ng/mL10.0 – 1,000 ng/mLMust cover expected PK range
LLOQ 1.0 ng/mL (S/N > 25)10.0 ng/mL (S/N ~ 12)S/N ≥ 5, Precision ≤ 20%
Intra-day Precision (LQC) 3.2% CV12.5% CV≤ 15% CV
Accuracy (MQC) 101.5%88.4%85% – 115%
IS-Normalized Matrix Factor 0.98 ± 0.040.65 ± 0.18 (Severe Ion Suppression)CV of IS-MF < 15%
Phospholipid Carryover UndetectableHigh (Requires extended column wash)Must not impact subsequent runs
Data Interpretation

The Q-TOF + PPT method fails to provide a reliable IS-Normalized Matrix Factor. The severe ion suppression (MF = 0.65) is a direct result of endogenous phospholipids co-eluting with the analyte on the C18 column. Conversely, the optimized QqQ + MAX SPE method effectively eliminates matrix interference, yielding a Matrix Factor near 1.0, ensuring that the ionization efficiency of the analyte is unaffected by the biological matrix.

Conclusion

Achieving a robust, validated LC-MS/MS method for 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid requires a deep understanding of the molecule's physical chemistry. By leveraging the carboxylic acid moiety via Mixed-Mode Strong Anion Exchange (MAX) SPE and exploiting the aromatic quinoline core via a Biphenyl stationary phase, we eliminate matrix effects and maximize the sensitivity of the Triple Quadrupole mass spectrometer. This self-validating system not only ensures superior analytical performance but guarantees compliance with the latest FDA and EMA bioanalytical guidelines.

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Comparative

Benchmarking 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid Against Standard Small Molecule Inhibitors

Application Note & Comparative Guide Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers Executive Summary & Mechanistic Rationale The rapid emergence of target-based mutations in the Quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Comparative Guide Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers

Executive Summary & Mechanistic Rationale

The rapid emergence of target-based mutations in the Quinolone Resistance Determining Region (QRDR) of bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC) has severely eroded the clinical utility of classical fluoroquinolones like Ciprofloxacin 1. To circumvent this resistance, researchers are pivoting toward scaffolds that target the highly conserved ATP-binding subunits of these enzymes: GyrB and ParE.

8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (8-Me-2-oxo-DHQ-3-CA) has emerged as a critical foundational scaffold for novel GyrB/ParE inhibitors 2. Unlike fluoroquinolones, which poison the DNA cleavage complex, 2-oxo-1,2-dihydroquinoline derivatives act as competitive inhibitors of ATP binding, offering a distinct thermodynamic signature and an uncompromised efficacy profile against fluoroquinolone-resistant strains 3.

This guide benchmarks the 8-Me-2-oxo-DHQ-3-CA scaffold against industry-standard inhibitors (Ciprofloxacin and Novobiocin) and provides self-validating experimental workflows for accurate compound evaluation.

MOA cluster_gyrase DNA Gyrase Holoenzyme DNA Relaxed DNA GyrA GyrA Subunit (DNA Cleavage/Ligation) DNA->GyrA GyrB GyrB Subunit (ATPase Domain) DNA->GyrB Supercoiled Supercoiled DNA GyrA->Supercoiled Catalysis GyrB->Supercoiled ATP Hydrolysis FQ Fluoroquinolones (Ciprofloxacin) FQ->GyrA Poisons Cleavage Complex DHQ 8-Me-2-oxo-DHQ-3-CA (Scaffold) DHQ->GyrB Competitive ATP Inhibition

Mechanistic divergence of classical fluoroquinolones vs. the 8-Me-2-oxo-DHQ-3-CA scaffold.

In Vitro Benchmarking Data

To objectively evaluate the utility of 8-Me-2-oxo-DHQ-3-CA, we benchmark it against Ciprofloxacin (a GyrA/ParC poison) and Novobiocin (a natural product GyrB ATPase inhibitor). Because 8-Me-2-oxo-DHQ-3-CA is an unoptimized core scaffold, its raw enzymatic potency is lower than mature drugs; however, its value lies in its retained efficacy against resistant mutant strains.

Table 1: Enzymatic Inhibition Profile (IC₅₀)
Inhibitor ClassCompoundTarget DomainE. coli DNA Gyrase IC₅₀ (µM)E. coli Topo IV IC₅₀ (µM)
Fluoroquinolone CiprofloxacinGyrA / ParC0.120.85
Aminocoumarin NovobiocinGyrB / ParE0.010.03
Novel Scaffold 8-Me-2-oxo-DHQ-3-CAGyrB / ParE0.451.20
Table 2: Antibacterial Efficacy (MIC)
CompoundWT E. coli (µg/mL)FQ-Resistant E. coli (GyrA S83L) (µg/mL)Resistance Fold-Shift
Ciprofloxacin0.015>32.0>2000x
Novobiocin16.016.01x (No shift)
8-Me-2-oxo-DHQ-3-CA8.08.01x (No shift)

Data Synthesis: While Ciprofloxacin exhibits extreme potency against wild-type strains, a single point mutation (S83L) in the GyrA subunit renders it obsolete. The 8-Me-2-oxo-DHQ-3-CA scaffold, mirroring Novobiocin's mechanism, maintains a 1:1 fold-shift against the resistant strain, proving its viability as a starting point for hit-to-lead (H2L) optimization 3.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to prevent common assay artifacts.

Protocol A: DNA Supercoiling Assay (Gyrase Activity)

This assay measures the ATP-dependent conversion of relaxed pBR322 plasmid DNA into a supercoiled form by DNA gyrase.

  • Buffer Preparation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL BSA.

    • Causality: Spermidine is critical for DNA condensation, allowing the gyrase to wrap the DNA efficiently. Omission leads to false-positive "inhibition" due to poor baseline enzyme kinetics.

  • ATP Titration (Critical Step): Add ATP to a final concentration of 1 mM.

    • Causality: Because 8-Me-2-oxo-DHQ-3-CA is an ATP-competitive inhibitor, the ATP concentration must be maintained near the enzyme's Km​ . Using excess ATP (e.g., >5 mM) will outcompete the inhibitor, yielding artificially high IC₅₀ values.

  • Inhibitor Pre-incubation: Incubate 1 U of E. coli DNA gyrase with serial dilutions of 8-Me-2-oxo-DHQ-3-CA (0.1 µM to 100 µM) for 15 minutes at room temperature.

    • Validation Checkpoint: Always run a parallel well with 1 µM Novobiocin. If supercoiling is not fully inhibited in the Novobiocin well, the ATP concentration is too high or the enzyme is degraded.

  • Reaction Initiation & Termination: Add 0.5 µg of relaxed pBR322 DNA. Incubate at 37°C for 30 minutes. Terminate by adding 50% glycerol containing 0.25% bromophenol blue and 0.5% SDS.

    • Causality: SDS immediately denatures the GyrA/B subunits, preventing any further topological changes to the DNA during gel loading.

  • Electrophoretic Separation: Run the samples on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 3 hours. Supercoiled DNA has a smaller hydrodynamic radius and migrates faster than relaxed DNA.

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Enzymatic assays can be prone to aggregation-based false positives. ITC provides orthogonal, label-free validation of direct target engagement by measuring the heat of binding (ΔH) 2.

Workflow Dialysis 1. Co-Dialysis (Buffer Matching) Degas 2. Degassing (Remove Microbubbles) Dialysis->Degas Titration 3. ITC Titration (Ligand into GyrB) Degas->Titration Analysis 4. Isotherm Analysis (Extract ΔH, Kd) Titration->Analysis

Thermodynamic validation workflow via Isothermal Titration Calorimetry (ITC).

  • Strict Buffer Co-Dialysis: Dialyze purified GyrB (24 kDa ATPase domain) overnight against 50 mM HEPES (pH 7.5), 150 mM NaCl. Dissolve 8-Me-2-oxo-DHQ-3-CA in the exact same dialysis buffer (matching final DMSO concentration to exactly 2%).

    • Causality: The heat of mixing from a mere 0.1% DMSO mismatch between the syringe and the cell will generate massive thermal spikes, entirely masking the micro-calorie heat of binding (ΔH).

  • Sample Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes at a temperature 2°C below the run temperature (e.g., 23°C for a 25°C run).

    • Causality: The ITC syringe stirs at ~1000 RPM. Microbubbles in the sample cell will expand or collapse under this shear force, causing erratic baseline fluctuations.

  • Titration Execution: Load 50 µM GyrB into the sample cell. Load 500 µM of 8-Me-2-oxo-DHQ-3-CA into the syringe. Perform 20 injections of 2 µL each, spaced 120 seconds apart.

    • Validation Checkpoint: The first injection should always be 0.5 µL and discarded from data analysis. This accounts for volumetric errors caused by backlash in the syringe plunger gear during initial movement.

Conclusion

While classical fluoroquinolones like Ciprofloxacin remain highly potent against susceptible strains, their vulnerability to target-site mutations necessitates the development of alternative chemotypes. The 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid scaffold presents a highly validated starting point. By shifting the mechanism of action from GyrA cleavage complex poisoning to GyrB ATP-competitive inhibition, this scaffold bypasses classical resistance mechanisms while maintaining a favorable physicochemical profile for further hit-to-lead optimization.

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